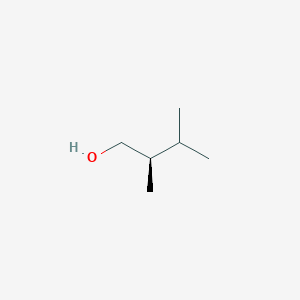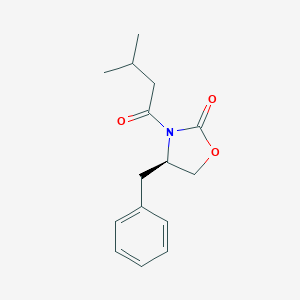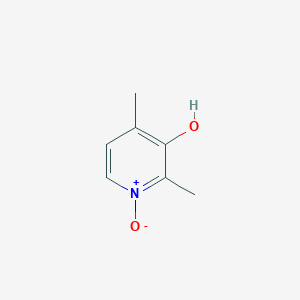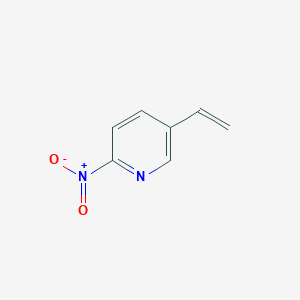![molecular formula C14H12N2O B135021 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 111831-79-9](/img/structure/B135021.png)
2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the oxazole family and has a pyridine ring fused to it. It is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine involves the inhibition of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine, which is responsible for the hydrolysis of cAMP and cGMP. By inhibiting 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine, the levels of cAMP and cGMP are increased, leading to downstream effects on various signaling pathways. The exact mechanism by which 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine interacts with 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine is not fully understood and requires further investigation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine have been studied in vitro and in vivo. In vitro studies have shown that 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine inhibits 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine with high potency and selectivity. In vivo studies have shown that 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine increases the levels of cAMP and cGMP in the brain, leading to downstream effects on various signaling pathways. These effects have been implicated in the potential therapeutic benefits of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine in lab experiments include its high potency and selectivity for 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine. This allows for precise manipulation of the levels of cAMP and cGMP in vitro and in vivo. However, the limitations of using 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine in lab experiments include its moderate yield of synthesis, which requires column chromatography for purification, and the lack of understanding of its exact mechanism of action.
Orientations Futures
The future directions for research on 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine include further investigation of its mechanism of action and its potential therapeutic benefits for neurological disorders. Additionally, the development of more efficient synthesis methods and the optimization of the pharmacokinetic properties of the compound could lead to its use as a clinical drug candidate. Finally, the exploration of other potential applications of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine in other fields of research, such as cancer and cardiovascular disease, could expand its potential uses beyond neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine involves the reaction of 4-ethylphenyl isocyanate with 2-hydroxypyridine in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate-oxazole adduct, which undergoes cyclization to yield the final product. The yield of the reaction is moderate, and the purification of the product requires column chromatography.
Applications De Recherche Scientifique
2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent and selective inhibitor of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine, which is involved in the regulation of intracellular levels of cAMP and cGMP. 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been implicated in several neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Therefore, the inhibition of 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine by 2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine could have therapeutic benefits for these disorders.
Propriétés
Numéro CAS |
111831-79-9 |
|---|---|
Nom du produit |
2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine |
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-2-10-5-7-11(8-6-10)14-16-13-12(17-14)4-3-9-15-13/h3-9H,2H2,1H3 |
Clé InChI |
IDYINYKJGBIBMH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





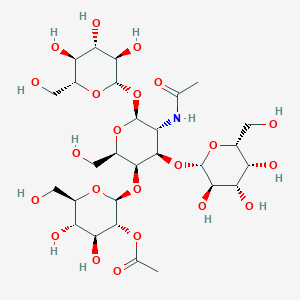
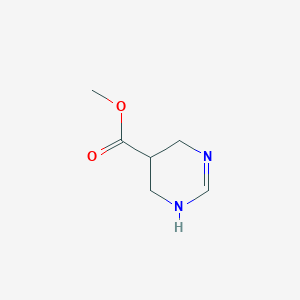
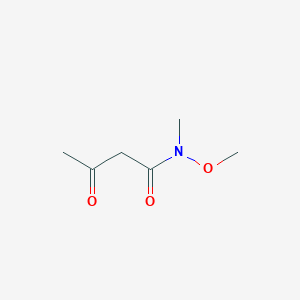
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
